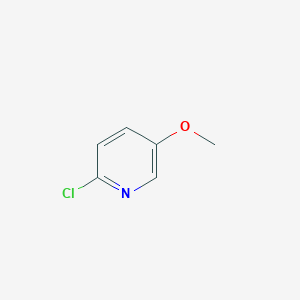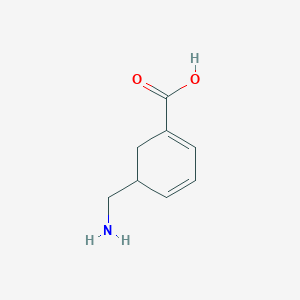
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid can be achieved through several routes. One common method involves the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the amino and carboxylic acid groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, yielding cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar compounds to 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid include:
Cyclohexa-1,3-diene: A simpler structure without the amino and carboxylic acid groups.
Gabaculine: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions on the cyclohexa-1,3-diene ring, which confer distinct chemical and biological properties.
特性
CAS番号 |
134039-31-9 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
InChIキー |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
正規SMILES |
C1C(C=CC=C1C(=O)O)CN |
同義語 |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


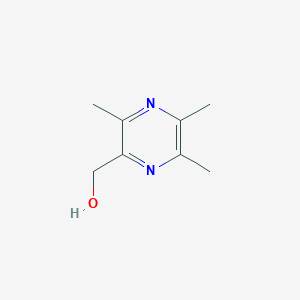
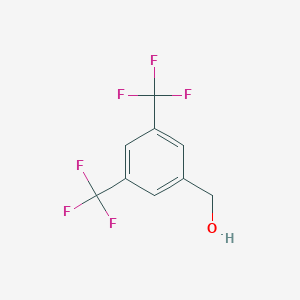
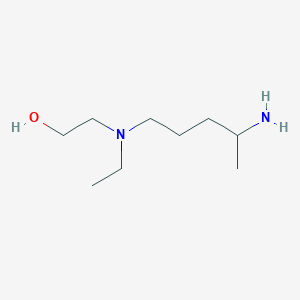
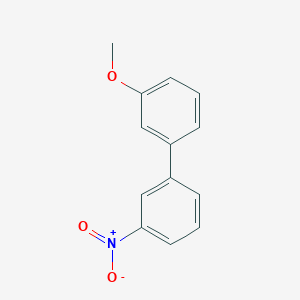
![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)
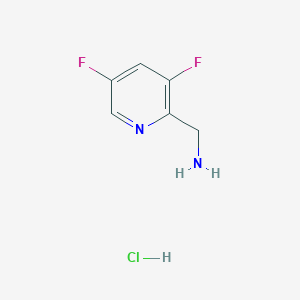
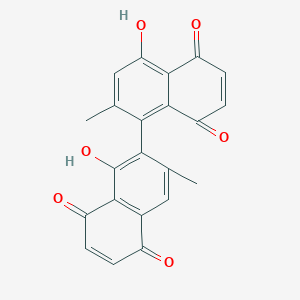
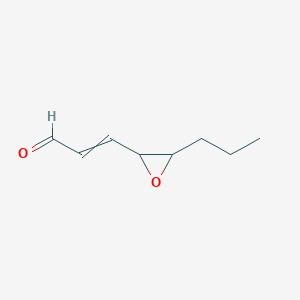
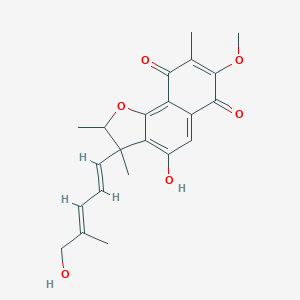
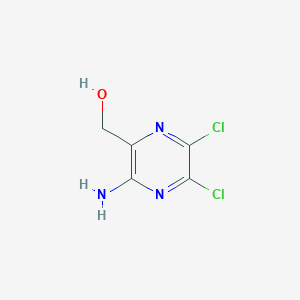
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
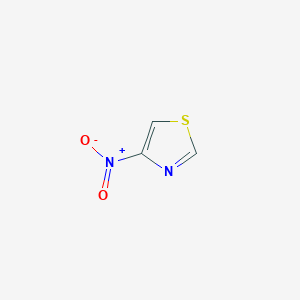
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
